

Application Notes and Protocols for Molecular Docking Studies of 4-Nitroimidazole Derivatives

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Compound of Interest

Compound Name: 4-Nitroimidazole

Cat. No.: B141265

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies on **4-nitroimidazole** derivatives. This class of compounds has garnered significant interest due to its broad spectrum of biological activities, including anticancer, antibacterial, and antitubercular properties.^{[1][2]} Molecular docking is a crucial computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a protein target, offering insights into potential mechanisms of action and guiding further drug development efforts.

Introduction to 4-Nitroimidazole Derivatives and Molecular Docking

4-Nitroimidazoles are heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms and a nitro group at the fourth position. This scaffold is a key pharmacophore in several clinically used drugs. The versatility of the imidazole ring allows for various substitutions, leading to a diverse library of derivatives with a wide range of therapeutic potentials.^[3]

Molecular docking simulations are instrumental in the rational design of novel **4-nitroimidazole** derivatives. By modeling the interaction between these compounds and specific biological targets at the molecular level, researchers can:

- Predict the binding affinity and mode of interaction.
- Identify key amino acid residues involved in the binding.
- Screen virtual libraries of compounds to identify potential hits.
- Guide the optimization of lead compounds to improve their potency and selectivity.

Applications in Drug Discovery

Molecular docking studies have been successfully applied to investigate the potential of **4-nitroimidazole** derivatives against various diseases:

- Anticancer Activity: Derivatives have been docked against various cancer-related proteins, such as Fms-like tyrosine kinase-3 (FLT3) in acute myeloid leukemia and the human estrogen receptor alpha (hER α) in breast cancer.[4][5]
- Antimicrobial Activity: The antibacterial potential of these compounds has been explored by docking them against essential bacterial enzymes like Escherichia coli β -ketoacyl-acyl carrier protein synthase III (FabH).[6]
- Antitubercular Activity: Studies have also investigated their interactions with proteins from *Mycobacterium tuberculosis*.[1][2]

Quantitative Data Summary

The following tables summarize the results from various molecular docking studies on **4-nitroimidazole** derivatives, showcasing their binding affinities and biological activities against different targets.

Table 1: Anticancer Activity of **4-Nitroimidazole** Derivatives

Compound	Target Protein (PDB ID)	Binding Energy (kcal/mol)	IC50 (µM)	Cancer Cell Line	Reference
Derivative 17	Fms-like tyrosine kinase-3 (FLT3)	-8.132	Low micromolar range	Various human cancer cell lines	[5]
Compound 5	Not specified	High affinity (hydrophobic and polar contacts)	1.0 ± 0	MCF-7	[7][8][9]
Compound 5	Not specified	High affinity (hydrophobic and polar contacts)	9.00 ± 0.028	PC3	[7][8][9]
Compound 7	Not specified	High affinity (hydrophobic and polar contacts)	32.1 ± 5.6	MCF-7	[10]
Compound 7	Not specified	High affinity (hydrophobic and polar contacts)	5.6 ± 0.5	HepG2	[10]
Compound 9g	Human Estrogen Receptor alpha (hERα)	Not specified	2.00 ± 0.03	MCF-7	[4][11]
Compound 9k	Human Estrogen Receptor alpha (hERα)	Not specified	5.00 ± 0.01	MCF-7	[4][11]
Compound 11	Not specified	Not specified	8.60 - 64.0	Various cancer cell	[1][2]

lines

Compound 18	Not specified	Not specified	8.25 - 43.55	Various cancer cell lines	[5]
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Table 2: Antimicrobial Activity of **4-Nitroimidazole** Derivatives

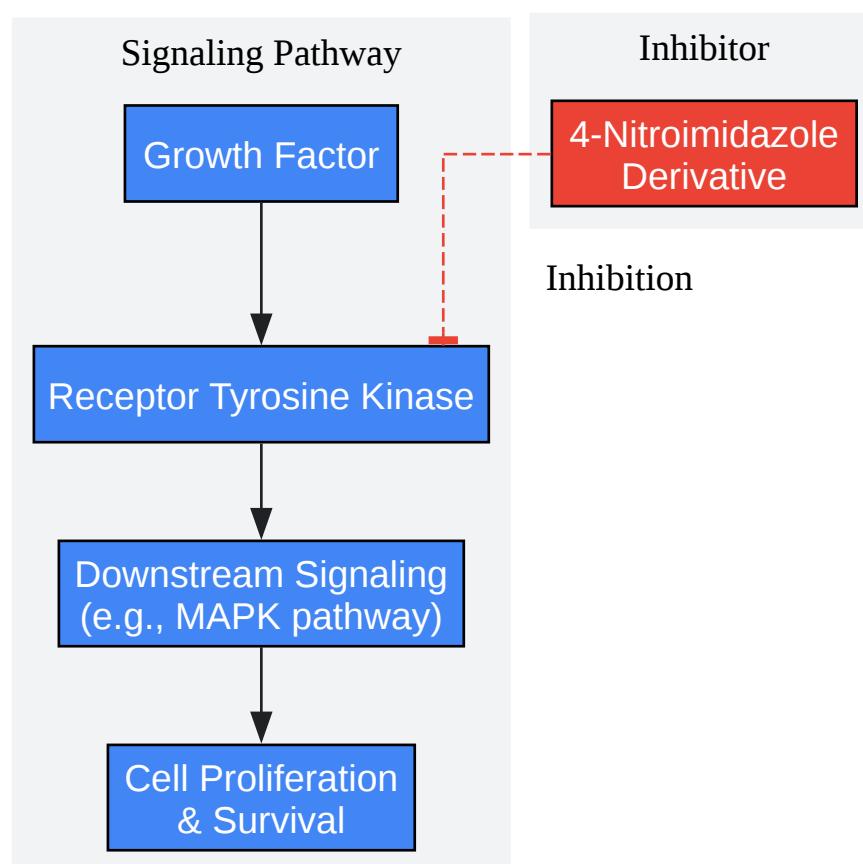
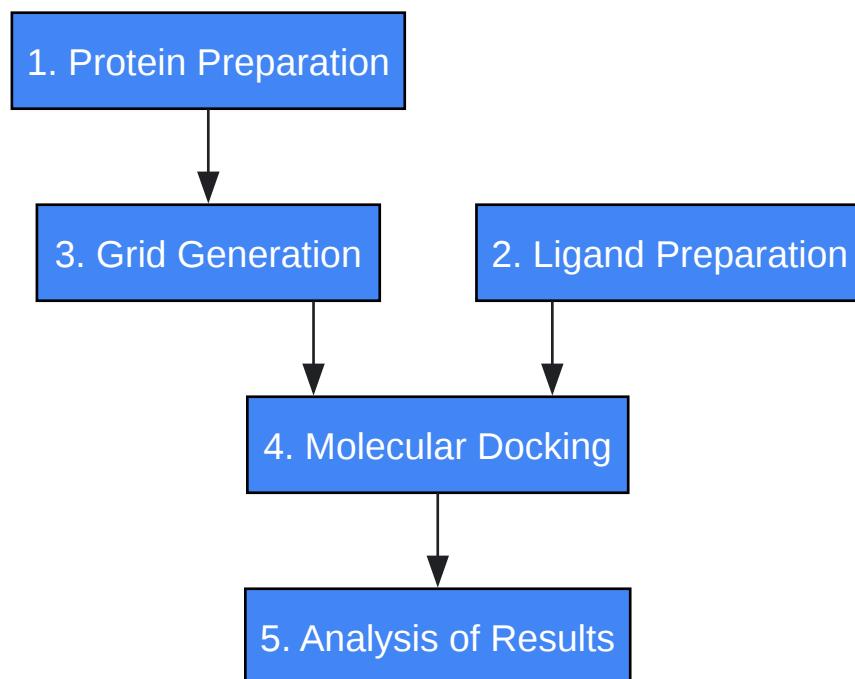
Compound	Target Protein (PDB ID)	Binding Energy (kcal/mol)	MIC (μ g/mL)	Bacterial Strain	Reference
Compound 11	E. coli FabH	Not specified	1.56 - 3.13	E. coli, P. aeruginosa, B. subtilis, S. aureus	[6]
Compound 12	E. coli FabH	Not specified	1.56 - 6.25	E. coli, P. aeruginosa, B. subtilis, S. aureus	[6]
Derivative 17	Not specified	Not specified	Potent	Staphylococcus aureus, MRSA, Mycobacterium tuberculosis	[1][2]
Derivative 18	Not specified	Not specified	Potent	Staphylococcus aureus, MRSA, Mycobacterium tuberculosis	[1][2]

Experimental Protocols

This section provides a detailed, step-by-step protocol for performing molecular docking studies of **4-nitroimidazole** derivatives. This protocol is a generalized workflow and may require modifications based on the specific software and target protein used.

General Molecular Docking Workflow

The following diagram illustrates the general workflow for a molecular docking experiment.



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